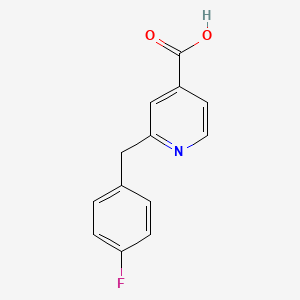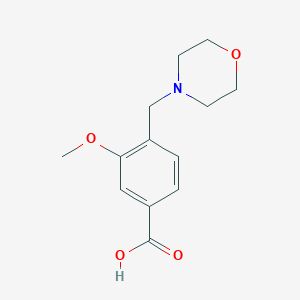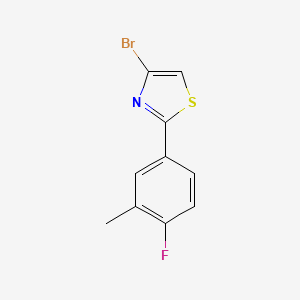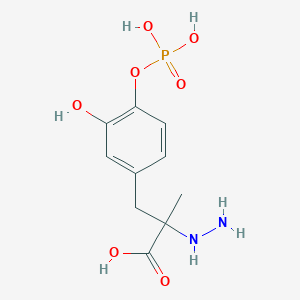
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an azido group, a carbamoyl group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the azido group through a diazotransfer reaction. This can be achieved using reagents such as fluorosulfuryl azide (FSO2N3) under controlled conditions . The carbamoyl group can be introduced via carbamoylation reactions, and the tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the diazotransfer reaction and large-scale esterification processes. The choice of solvents, catalysts, and purification methods would be critical to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or hydrogenation catalysts.
Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution: Cu(I) catalysts, phosphines, and alkynes.
Reduction: Triphenylphosphine, hydrogen gas, and palladium catalysts.
Cycloaddition: Alkynes, Cu(I) catalysts, and appropriate solvents.
Major Products
Substitution: Formation of triazoles or amines.
Reduction: Conversion to amines.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes . The molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
α-Azido Ketones: These compounds share the azido functional group and are used in similar synthetic applications.
2-Azidobenzaldehyde Derivatives: These compounds are used in the synthesis of quinoline derivatives and share similar reactivity with azido groups.
Uniqueness
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its stereochemistry also adds to its uniqueness, providing specific interactions in biological and chemical systems.
特性
分子式 |
C10H17N5O3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
tert-butyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)15-5-6(13-14-12)4-7(15)8(11)16/h6-7H,4-5H2,1-3H3,(H2,11,16)/t6-,7-/m0/s1 |
InChIキー |
KGTPACVAMZHJNG-BQBZGAKWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)N=[N+]=[N-] |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)



![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)

![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
